molecular formula C6H5BrClN B1172376 PROCION BRILLIANT YELLOW H3G CAS No. 12239-48-4

PROCION BRILLIANT YELLOW H3G

Cat. No.: B1172376
CAS No.: 12239-48-4
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Description

UV-Vis Spectroscopy

This compound exhibits a λ$$_{\text{max}}$$ in the 400–420 nm range , consistent with its yellow hue. The absorption band corresponds to π→π* transitions in the azo chromophore, with minor shifts observed in the presence of metal ions (e.g., Cu$$^{2+}$$) due to complexation.

FTIR Spectroscopy

Key FTIR signatures include:

  • Symmetric stretching of S=O at 1040–1200 cm$$^{-1}$$ .
  • N=N stretching near 1440–1600 cm$$^{-1}$$ .
  • C–Cl vibrations from triazine groups at 600–800 cm$$^{-1}$$ .

NMR Spectroscopy

While specific $$^{1}\text{H}$$ or $$^{13}\text{C}$$ NMR data is unavailable, analogous dyes show:

  • Aromatic proton signals at 6.5–8.5 ppm .
  • Triazine carbon resonances near 160–170 ppm .

Properties

CAS No.

12239-48-4

Molecular Formula

C6H5BrClN

Origin of Product

United States

Preparation Methods

PROCION BRILLIANT YELLOW H3G is synthesized through a series of chemical reactions involving the coupling of diazonium salts with aromatic compounds. The synthetic route typically involves the following steps:

Industrial production methods involve large-scale synthesis in reactors, followed by purification and drying processes to obtain the final dye product .

Chemical Reactions Analysis

Oxidation Reactions

Procion Brilliant Yellow H3G is susceptible to oxidation under acidic or neutral conditions. Strong oxidizing agents such as hydrogen peroxide (H2_2O2_2) and potassium persulfate (KPS) generate hydroxyl (^\bullet OH) and sulfate (^\bullet SO4_4^-) radicals, which cleave the azo (-N=N-), sulfonic (-SO3_3^-), and triazine groups.

Key Findings:

  • Ultrasound (US) + H2_22O2_22 + KPS : Achieved 92.2% degradation of structurally similar Procion brilliant yellow H-E6G under optimized conditions (140 W, pH 2.5, 15 ppm dye concentration) .

  • Kinetics : First-order rate constants (kk) ranged from 0.012textmin10.012\\text{min}^{-1} (US alone) to 0.042textmin10.042\\text{min}^{-1} (US + dual oxidants) .

Reduction Reactions

Reduction pathways involve breaking the azo bond, forming aromatic amines. Sodium dithionite (Na2_2S2_2O4_4) and microbial enzymes like azo reductase are commonly employed.

Microbial Degradation:

  • Pseudomonas stutzeri : Degraded Procion Red H-3B via reductive cleavage, producing intermediates like 4-chloro-N-phenyl-1,3,5-triazine and sodium 2-aminobenzenesulfonate .

  • Enzyme Activity :

    EnzymeActivity (Control)Activity (Post-Degradation)
    Azo reductase0.194 μM/min0.378 μM/min
    Laccase0.198 μM/min0.348 μM/min
    NADH-DCIP reductase12 μM/min22.56 μM/min

Degradation via Advanced Oxidation Processes (AOPs)

Hybrid AOPs combining ultrasonic cavitation (US) with oxidants enhance degradation efficiency:

Comparative Performance:

MethodDecolorization (%)Mineralization (%)Operating Cost ($/L)
US + H2_2O2_280.67.80.152
US + Fenton85.017.80.168
US + KPS97.534.40.186

Synergistic Effects : Dual oxidants (e.g., H2_2O2_2 + KPS) exhibit higher synergy indices (SI=1.8SI=1.8) due to complementary radical generation .

Substitution and Hydrolysis

The dye’s triazine ring undergoes nucleophilic substitution with hydroxyl (-OH) or amino (-NH2_2) groups in alkaline conditions, forming covalent bonds with cellulose fibers. Hydrolysis of reactive groups (e.g., chlorotriazine) is pH-dependent, peaking at pH 10–12 .

Environmental and Toxicological Outcomes

Post-degradation analyses reveal reduced toxicity:

  • Toxicity Assays : Treated Procion Red H-3B showed 84% reduction in toxicity toward E. coli and B. subtilis .

  • Byproducts : Identified intermediates (e.g., aniline, naphthalene) are further mineralized to CO2_2 and H2_2O via β-ketoadipic acid pathways .

Comparative Reaction Mechanisms

Reaction TypeReagents/ConditionsKey Intermediates
OxidationH2_2O2_2, KPS, pH 2.5–3.0Sulfate radicals, hydroxylated derivatives
ReductionNa2_2S2_2O4_4, pH 9–10Aromatic amines, triazine derivatives
Microbial DegradationPseudomonas stutzeri, aerobic conditions2-naphthol, pyrocatechol

Industrial and Environmental Implications

  • Wastewater Treatment : US + KPS is cost-effective ($0.186/L) for large-scale dye removal .

  • Sustainability : Enzymatic degradation offers eco-friendly alternatives with minimal sludge generation .

Scientific Research Applications

Textile Industry

Dyeing Processes:
Procion Brilliant Yellow H3G is predominantly used in the dyeing of cotton, silk, and other natural fibers. Its reactive nature allows it to form covalent bonds with the fiber, resulting in excellent wash and light fastness. The dye is particularly favored for its ability to produce bright shades with minimal environmental impact compared to traditional dyes.

Case Study: Eco-Friendly Dyeing
A study demonstrated the application of Procion dyes in eco-friendly dyeing processes using polyacrylic acid as a polymer aid. The results indicated improved exhaustion rates and color yield on viscose fabrics, showcasing the dye's compatibility with sustainable practices .

Wastewater Treatment

Degradation Techniques:
Recent research has focused on the degradation of this compound in wastewater treatment. Techniques such as ultrasound-assisted degradation combined with advanced oxidation processes have shown promising results. For instance, a study reported a 97.5% decolorization efficiency using a combination of ultrasonic cavitation and potassium persulfate (KPS) .

Data Table: Efficiency of Degradation Methods

MethodDecolorization (%)COD Reduction (%)Cost (INR/L)
Ultrasonic Cavitation Alone23.8N/AN/A
US + KPS97.534.44.68
US + Fenton94.629.60.75

This table illustrates the effectiveness and cost-efficiency of various methods for treating wastewater containing this compound.

Art and Craft Applications

Versatile Usage:
In arts and crafts, this compound is utilized for silk painting, tie-dyeing, and screen printing due to its vibrant hues and ease of use on natural fibers. Artists appreciate its ability to produce clear colors without the need for high heat during application .

Application Techniques:
The dye can be mixed with other colors to achieve a wide range of shades, making it ideal for creative projects. For instance, mixing it with Royal Blue can yield bright green shades, while combining it with Deep Black can create dull olive tones .

Food Biochemistry

Natural Pigments:
this compound has been explored as a potential natural pigment in food applications due to its stability and color properties. While primarily known for textile applications, its characteristics could be beneficial in food processing where color enhancement is desired .

Mechanism of Action

The mechanism of action of PROCION BRILLIANT YELLOW H3G involves its ability to form covalent bonds with the fibers it dyes. The reactive group in the dye reacts with the hydroxyl groups in cellulosic fibers or the amino groups in polyamide fibers, forming a stable covalent bond. This covalent bonding ensures the dye becomes an integral part of the fiber, providing excellent wash and light fastness .

Comparison with Similar Compounds

Key Research Findings

  • Degradation : Reactive Yellow 135 (H-E6G) shows superior degradability via AOPs, while H3G’s degradation profile remains understudied .
  • Structural Impact : Dyes with DCT groups (e.g., Procion Yellow HE3G) react faster but face hydrolysis issues, whereas MCT-based dyes (e.g., Cibacron 3G-P) offer better storage stability .
  • Temperature Sensitivity : Procion dyes achieve optimal staining in biological applications (e.g., olfactory neuron studies) at 20–22°C, mirroring textile dyeing trends .

Q & A

Q. How can researchers validate H3G’s specificity when cross-reactivity with non-target proteins is suspected?

  • Methodological Answer : Use immunofluorescence colocalization assays with antibodies against target proteins (e.g., β-tubulin). Block non-specific sites with bovine serum albumin (BSA) pre-treatment. Surface plasmon resonance (SPR) can quantify binding affinities .

Q. What bioinformatics tools are suitable for modeling H3G’s diffusion dynamics in complex tissue matrices?

  • Methodological Answer : Implement finite element analysis (FEA) in COMSOL Multiphysics® to simulate dye penetration. Input parameters include tissue porosity, hydraulic conductivity, and reactive group density. Validate against empirical data from time-lapse microscopy .

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